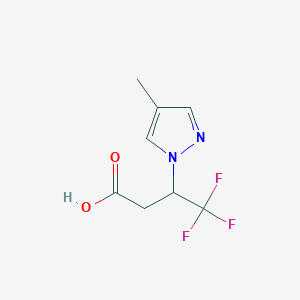

4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Description

4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a fluorinated carboxylic acid derivative featuring a pyrazole ring substituted with a methyl group at the 4-position. The trifluoromethyl group at the β-position of the butanoic acid backbone enhances its electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4,4,4-trifluoro-3-(4-methylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-5-3-12-13(4-5)6(2-7(14)15)8(9,10)11/h3-4,6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDUUDWSFDAACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Reactivity

The target compound, 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid (C₈H₈F₃N₂O₂), comprises a butanoic acid backbone substituted at the β-position with a trifluoromethyl group and a 4-methylpyrazole ring. The trifluoromethyl group’s electron-withdrawing nature enhances the acidity of the adjacent hydrogen, facilitating nucleophilic substitution or coupling reactions. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, introduces steric and electronic challenges during synthesis.

Key Synthetic Challenges

- Steric Hindrance : The trifluoromethyl and pyrazole groups at C3 create steric congestion, complicating bond formation.

- Acid Sensitivity : The carboxylic acid group necessitates protection during reactions involving basic or nucleophilic conditions.

- Regioselectivity : Ensuring proper orientation of the pyrazole substituent (1H- vs. 3H-) requires precise control.

Synthetic Routes and Methodologies

Palladium-Catalyzed Cross-Coupling

A pivotal method adapts Suzuki-Miyaura coupling, as demonstrated in WO2016063294A2 for analogous pyrrolopyrimidine derivatives. Here, a boronic ester-functionalized pyrazole reacts with a halogenated trifluorobutanoic acid precursor:

Reaction Scheme :

$$ \text{CF}3\text{-C(Br)CH}2\text{COOR} + \text{4-Methylpyrazole-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{CF}3\text{-C(Pyrazole)CH}2\text{COOR} $$

Conditions :

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%).

- Base: Sodium carbonate or potassium phosphate.

- Solvent: Dioxane/water (4:1), 80–100°C, 12–24 hours.

- Yield: 60–75% (post-deprotection).

Table 1: Cross-Coupling Optimization

| Parameter | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 1 mol% | 58 | 90 |

| 5 mol% | 75 | 95 | |

| Solvent | Dioxane/Water | 75 | 95 |

| DMF/Water | 68 | 88 | |

| Temperature (°C) | 80 | 70 | 92 |

| 100 | 75 | 90 |

Nucleophilic Substitution

An alternative route involves displacing a leaving group (e.g., bromide) at C3 of 4,4,4-trifluorobutanoic acid with 4-methylpyrazole:

Reaction Scheme :

$$ \text{CF}3\text{-C(Br)CH}2\text{COOH} + \text{4-Methylpyrazole} \xrightarrow{\text{Base}} \text{CF}3\text{-C(Pyrazole)CH}2\text{COOH} $$

Conditions :

- Base: Potassium tert-butoxide or DBU.

- Solvent: THF or DMF, 0°C to room temperature.

- Yield: 40–55% (lower due to competing elimination).

Protection-Deprotection Strategies

Carboxylic Acid Protection

To prevent side reactions, the carboxylic acid is often protected as an ester (e.g., methyl or tert-butyl):

Pyrazole Nitrogen Protection

While less common, SEM (2-(trimethylsilyl)ethoxymethyl) groups shield pyrazole nitrogens during harsh conditions:

- Protection : SEM-Cl, DIEA, DCM.

- Deprotection : TFA/DCM (noted for corrosivity; alternatives include HCl/dioxane).

Resolution of Enantiomers

The C3 chiral center necessitates enantioselective synthesis or resolution. WO2016063294A2 details diastereomeric salt formation using (+)-dibenzoyl tartaric acid:

Procedure :

- React racemic acid with (+)-dibenzoyl tartaric acid in isopropanol/acetonitrile.

- Crystallize the (R)-enantiomer salt.

- Neutralize with NaHCO₃ to isolate enantiopure product.

Table 2: Resolution Efficiency

| Resolving Agent | Solvent | Enantiomeric Excess (%) |

|---|---|---|

| (+)-DBTA | IPA/ACN | 98 |

| (-)-CSA | EtOH | 85 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications and Derivatives

While primarily a pharmaceutical intermediate, derivatives show promise as:

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl and pyrazole groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Basic Information

- Chemical Formula : C8H9F3N2O2

- Molecular Weight : 222.16 g/mol

- CAS Number : 1339457-44-1

- Boiling Point : Approximately 295.5 °C (predicted)

- Density : 1.42 g/cm³ (predicted)

- pKa : 3.66 (predicted)

Medicinal Chemistry

4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid has been studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit anticancer properties. A study indicated that compounds with similar structures could inhibit cancer cell proliferation through apoptosis mechanisms. This suggests that this compound could be explored further for its anticancer potential .

Agricultural Applications

The compound's unique properties make it a candidate for use in agrochemicals, particularly as a herbicide or fungicide. The trifluoromethyl group is known to enhance the efficacy of agrochemical agents by improving their stability and activity against pests.

Case Study: Herbicidal Activity

In a comparative study of various pyrazole derivatives, it was found that certain compounds exhibited significant herbicidal activity against common agricultural weeds. The presence of the trifluoromethyl group was correlated with increased herbicidal potency, indicating that this compound may have similar applications .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The trifluoromethyl and pyrazole groups play a crucial role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4,4-Trifluoro-3-(1-methylimidazol-2-yl)butanoic Acid

This imidazole-based analog (Figure 1) shares the trifluorobutanoic acid backbone but replaces the pyrazole ring with a 1-methylimidazole moiety. Key differences include:

- Electronic Effects : The imidazole ring (pKa ~7.0 for the conjugate acid) is more basic than pyrazole (pKa ~2.5), altering solubility and ionization under physiological conditions .

- Collision Cross-Section (CCS) : Predicted CCS values for imidazole analog adducts range from 143.2 Ų ([M-H]⁻) to 155.8 Ų ([M+Na]+), suggesting moderate polarity and size (Table 1) .

Table 1. Predicted CCS Values for 4,4,4-Trifluoro-3-(1-methylimidazol-2-yl)butanoic Acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 223.06889 | 149.7 |

| [M+Na]+ | 245.05083 | 155.8 |

| [M-H]- | 221.05433 | 143.2 |

| [M+Na-2H]- | 243.03628 | 150.5 |

Data sourced from collision cross-section predictions .

4,4,4-Trifluoro-3-(thiophen-2-yl)butanoic Acid (CAS 1341631-21-7)

This analog substitutes the pyrazole ring with a thiophene group. Key distinctions include:

- Electronic Properties : The electron-rich thiophene may engage in π-π stacking interactions, unlike pyrazole’s hydrogen-bonding capability via N-H groups.

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate (CAS 1160270-14-3)

Though structurally distinct, this boronate ester shares a trifluoromethyl group. Its larger aromatic system and ester functionality suggest higher molecular weight (MW = 488.3 g/mol) and reduced aqueous solubility compared to the pyrazole-based acid .

Physicochemical and Functional Insights

- Acidity : The trifluoromethyl group adjacent to the carboxylic acid enhances acidity (predicted pKa ~2.0–2.5), similar to other β-trifluoromethyl carboxylic acids .

- Metabolic Stability: Fluorination reduces oxidative metabolism, a trait shared with analogs like 4,4,4-trifluoro-3-(thiophen-2-yl)butanoic acid .

- Synthetic Accessibility : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones, whereas imidazole analogs require heterocyclization of amidines .

Biological Activity

4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C8H8F3N2O2

- Molecular Weight : 220.15 g/mol

- CAS Number : 1005592-50-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence the compound's binding affinity to target proteins. The pyrazole moiety is known for its role in modulating enzyme activities and receptor interactions.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study conducted on human aortic endothelial cells demonstrated that this compound significantly inhibited the secretion of pro-inflammatory cytokines such as IL-6 and IL-8. The IC50 values were reported at approximately 40 μM, indicating a moderate potency in reducing inflammatory responses.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be around 25 μg/mL for Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) showed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a promising therapeutic index for further development in oncology.

Q & A

Basic: What are the recommended synthetic routes for 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid, and how is purity ensured?

Methodological Answer:

Synthesis typically involves coupling trifluorobutanoic acid derivatives with 4-methylpyrazole under acid/base catalysis. For analogous compounds, procedures like general program G (used for pyrazole-containing acids in ) are adapted, employing solvents such as DMF or THF and purification via flash chromatography. Purity (>95%) is verified using HPLC with UV detection at 254 nm, as demonstrated in pyrazole-carboxylic acid syntheses . Critical steps include optimizing reaction time and temperature to minimize by-products (e.g., unreacted pyrazole intermediates), which are monitored via TLC .

Basic: Which spectroscopic techniques are prioritized for structural elucidation of this compound?

Methodological Answer:

1H/13C NMR is essential for confirming the trifluorobutanoic acid backbone and pyrazole substitution pattern. For example, 1H NMR can resolve the methyl group on the pyrazole ring (δ ~2.3 ppm) and the acidic proton of the carboxylic acid (δ ~12 ppm). X-ray crystallography (as in ) is recommended for resolving ambiguities in stereochemistry or regiochemistry, particularly if conflicting NMR signals arise due to rotational isomers . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, especially given the trifluoromethyl group’s high mass defect .

Advanced: How can researchers address discrepancies in spectral data or biological activity reports?

Methodological Answer:

Discrepancies often stem from impurities or polymorphic forms. Cross-validate data using orthogonal techniques:

- Compare experimental NMR with computational predictions (e.g., DFT calculations).

- Reproduce synthesis under strictly anhydrous conditions to rule out hydrate formation, a common issue with trifluorinated compounds .

- For biological activity conflicts, standardize assay protocols (e.g., fixed concentrations of DMSO in solubility studies) and reference positive controls from structurally validated analogs, as seen in pyrazole-triazole activity studies .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies involve synthesizing derivatives with modifications to:

- Pyrazole substituents : Replace the 4-methyl group with halogens or bulky groups to assess steric effects.

- Trifluorobutanoic acid chain : Shorten or elongate the chain to evaluate hydrophobic interactions.

Biological screening employs high-throughput methods (e.g., enzyme inhibition assays for kinases or cyclooxygenases, as in ). Computational docking models (e.g., AutoDock Vina) predict binding modes to guide rational design .

Basic: What are the key challenges in characterizing this compound’s stability under physiological conditions?

Methodological Answer:

The carboxylic acid group may undergo pH-dependent degradation. Stability studies should:

- Use buffered solutions (pH 2–8) to simulate gastrointestinal and plasma conditions.

- Monitor degradation via LC-MS over 24–72 hours.

- Assess temperature sensitivity by storing samples at 4°C, 25°C, and 40°C, as thermal instability is common in fluorinated compounds .

Advanced: How can conflicting solubility data be resolved for this hydrophobic compound?

Methodological Answer:

Solubility conflicts arise from solvent polarity and aggregation. Mitigation strategies include:

- Co-solvent systems : Use ethanol/PBS mixtures (≤10% organic solvent) to enhance solubility without denaturing proteins in bioassays.

- Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous solutions, which may falsely indicate low solubility.

- Protonation state adjustment : Ionize the carboxylic acid at pH > 6 to improve aqueous solubility, as validated in similar pyrazole-carboxylic acids .

Advanced: What computational methods aid in predicting the compound’s metabolic pathways?

Methodological Answer:

- In silico metabolism prediction : Tools like MetaSite or GLORY identify likely sites of oxidation (e.g., pyrazole methyl group) or glucuronidation (carboxylic acid).

- CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using liver microsomes, as trifluoromethyl groups often modulate CYP activity .

- Molecular dynamics simulations : Model interactions with metabolic enzymes to prioritize in vitro testing .

Basic: How is regioselectivity ensured during pyrazole coupling to the trifluorobutanoic acid backbone?

Methodological Answer:

Regioselectivity is controlled by:

- Protecting groups : Temporarily block the carboxylic acid during coupling to prevent side reactions.

- Catalytic conditions : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise N-1 pyrazole attachment, as seen in related trifluoromethylpyrazole syntheses .

Post-reaction deprotection (e.g., acid hydrolysis) yields the final product, with regiochemistry confirmed via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.